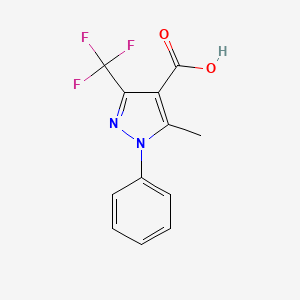
2-(3-Bromophenyl)-3-methylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Bromophenyl)-3-methylbutanoic acid is an organic compound characterized by a bromophenyl group attached to a 3-methylbutanoic acid moiety
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-bromophenylacetic acid and 2-methylbutyric acid.
Reaction Conditions: The reaction involves a Fischer esterification process, where the carboxylic acid groups are activated and coupled using a dehydrating agent like concentrated sulfuric acid.
Purification: The product is purified through recrystallization or column chromatography to achieve the desired purity.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production may involve continuous flow reactors to enhance efficiency and yield.
Catalysts: Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the coupling reactions.
Safety Measures: Proper handling and disposal of hazardous chemicals are crucial to ensure safety and environmental compliance.
Types of Reactions:
Oxidation: Oxidation reactions can convert the compound to its corresponding carboxylic acid derivatives.
Reduction: Reduction reactions can reduce the bromine atom to hydrogen, forming 2-(3-phenyl)-3-methylbutanoic acid.
Substitution: Substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like sodium hydroxide (NaOH) can be used for substitution reactions.
Major Products Formed:
Oxidation Products: this compound can be oxidized to this compound derivatives.
Reduction Products: Reduction can yield 2-(3-phenyl)-3-methylbutanoic acid.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(3-Bromophenyl)-3-methylbutanoic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound can be used in studying enzyme inhibition and receptor binding assays.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-(3-Bromophenyl)-3-methylbutanoic acid exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways Involved: Inhibition or activation of biochemical pathways relevant to its applications.
Comparación Con Compuestos Similares
2-(3-Bromophenyl)ethanol: Similar structure but with an ethanol group instead of a carboxylic acid.
3-Bromophenylboronic Acid: Contains a boronic acid group instead of a carboxylic acid.
This comprehensive overview highlights the significance of 2-(3-Bromophenyl)-3-methylbutanoic acid in various scientific and industrial contexts. Its unique properties and versatile applications make it a valuable compound in research and development.
Propiedades
IUPAC Name |
2-(3-bromophenyl)-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-7(2)10(11(13)14)8-4-3-5-9(12)6-8/h3-7,10H,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWGPYWKISIVQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC(=CC=C1)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B7847592.png)






![1-[2-(4-Bromophenyl)ethyl]piperidin-4-one](/img/structure/B7847661.png)

